Pravastatin-d9 (sodium)
Description
Significance of Deuterium (B1214612) Isotopic Labeling in Chemical and Biological Studies
Deuterium isotopic labeling is a powerful technique in which hydrogen atoms in a molecule are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. clearsynth.com This substitution has profound implications for scientific research due to several key properties.
The Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H). wikipedia.orgmusechem.com Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to its C-H counterpart. libretexts.orgisowater.com This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of mechanistic studies. nih.gov By observing the change in reaction rate upon deuterium substitution, researchers can determine whether the cleavage of a specific C-H bond is a rate-limiting step in a chemical or enzymatic reaction. wikipedia.orglibretexts.orgnih.gov This effect is particularly pronounced for hydrogen isotopes because the doubling of mass is the largest relative mass change among isotopes. wikipedia.org
Metabolic and Pharmacokinetic Tracing: Deuterium-labeled compounds are indispensable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other molecules in biological systems. clearsynth.comacs.orgnih.gov Because the labeled compound is chemically almost identical to the unlabeled version, it follows the same metabolic pathways. clearsynth.com Researchers can administer the deuterated compound and use analytical techniques like mass spectrometry to track its journey through the body, identify metabolites, and understand its pharmacokinetic profile with high precision. thalesnano.com
Internal Standards for Quantification: In analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds serve as ideal internal standards. nih.govthalesnano.com Since they behave identically to the non-labeled analyte during sample preparation and analysis but have a distinct mass, they allow for highly accurate and reliable quantification of the target compound in complex biological matrices like plasma or urine. thalesnano.comspectroscopyonline.com
Overview of Pravastatin (B1207561) as a Research Compound for Mechanistic Investigations
Pravastatin itself is a subject of extensive research due to its specific mechanism of action and unique properties among the statin class of drugs. patsnap.comdrugbank.com
Mechanism of Action: Pravastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. patsnap.comdrugbank.comcaymanchem.com By blocking this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a precursor to cholesterol, thereby reducing cholesterol synthesis primarily in the liver. patsnap.comjst.go.jp This reduction in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream. patsnap.comdrugbank.com
Research in Cellular Regulation: The human hepatoma cell line Hep G2 has been used as a model to study the feedback regulation of enzymes in the cholesterol biosynthetic pathway in response to statins like pravastatin. nih.gov Such studies help elucidate how cells respond to the inhibition of cholesterol synthesis, for instance, by increasing the expression of HMG-CoA reductase mRNA. nih.govresearchgate.net
Pleiotropic Effects and Tissue Selectivity: Beyond its cholesterol-lowering effects, pravastatin is studied for its "pleiotropic" effects, which include improving endothelial function, exerting anti-inflammatory properties, and reducing platelet aggregation. patsnap.comjacc.org A key feature of pravastatin that makes it a focus of research is its hydrophilicity (water-solubility). patsnap.comjst.go.jp Unlike more lipophilic (fat-soluble) statins, pravastatin does not easily cross cell membranes and is actively taken up by liver cells through a specific transporter mechanism. jst.go.jpnih.govresearchgate.net This tissue selectivity is a significant area of mechanistic investigation. jst.go.jpnih.gov
Rationale for Pravastatin-d9 (Sodium) as a Labeled Tracer and Standard in Advanced Studies
The unique properties of deuterated compounds and the research interest in pravastatin converge in the use of Pravastatin-d9 (sodium). Its primary application is as a stable isotope-labeled internal standard for the quantification of pravastatin in biological samples. smallmolecules.comclearsynth.com
In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers need to accurately measure the concentration of a drug in plasma or other tissues. researchgate.netwalshmedicalmedia.com The process of extracting the drug from these complex mixtures can lead to variability. By adding a known amount of Pravastatin-d9 (sodium) to the sample at the beginning of the process, it serves as a reliable benchmark. mdpi.com During analysis, the mass spectrometer can distinguish between the unlabeled pravastatin and the heavier Pravastatin-d9. mdpi.com By comparing the signal of the analyte to the signal of the internal standard, a precise and accurate concentration can be determined, correcting for any loss during sample preparation. thalesnano.com
This application is crucial for pharmacokinetic studies, which track drug concentrations over time. nih.govresearchgate.net The use of Pravastatin-d9 (sodium) as an internal standard ensures that the data gathered in these studies is robust and reliable, which is essential for understanding the drug's behavior in the body. mdpi.com
Data Tables
Table 1: Properties of Pravastatin-d9 (Sodium)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₃H₂₆D₉NaO₇ | smallmolecules.com |
| CAS Number | 1132996-00-9 | smallmolecules.com |
| Molecular Weight | 455.56 g/mol | lgcstandards.com |
| Primary Application | Internal standard for quantification of Pravastatin by GC- or LC-mass spectrometry | smallmolecules.comclearsynth.com |
| Purity | >98% | smallmolecules.com |
Table 2: Analytical Techniques Utilizing Pravastatin-d9 (Sodium)
| Technique | Purpose | Role of Pravastatin-d9 (Sodium) | Source |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of pravastatin in human plasma and other biological matrices. | Internal Standard | researchgate.netwalshmedicalmedia.commdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of pravastatin. | Internal Standard | smallmolecules.comclearsynth.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification of deuterated compounds. | Analyte for isotope abundance determination. | clearsynth.comnih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H35NaO7 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-8-[(2S)-2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]oxy-6-hydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i1D3,2D3,4D2,13D; |
InChI Key |
VWBQYTRBTXKKOG-SPBBFTMXSA-M |
Isomeric SMILES |
[2H][C@](C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O)(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Enrichment of Pravastatin D9 Sodium
Strategies for Deuterium (B1214612) Incorporation into Pravastatin (B1207561)
The introduction of deuterium into organic molecules, a process known as deuteration, can be achieved through various synthetic strategies. assumption.edu For a complex molecule like pravastatin, the position of isotopic labeling is critical. The chemical name of Pravastatin-d9, ammonium (B1175870) (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-(D3)methyl(D6)butanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate, indicates that all nine deuterium atoms are located on the 2-methylbutanoyl side chain. simsonpharma.com This specific placement dictates the synthetic approach, which must focus on building this side chain with deuterated precursors rather than attempting to exchange hydrogen for deuterium on the final pravastatin molecule.
General strategies for deuterium incorporation relevant to this type of synthesis include:
Use of Deuterated Building Blocks: The most direct and controlled method is to employ starting materials that already contain the required deuterium atoms. biomedres.us For Pravastatin-d9, this would involve the synthesis of a fully deuterated 2-methylbutanoic acid or a derivative thereof.
Catalytic Deuteration: While not directly applicable for the specific labeling pattern in Pravastatin-d9's side chain, catalytic reduction using deuterium gas (D₂) is a common method for saturating double bonds and replacing hydrogens. arkat-usa.org
Deuteride (B1239839) Reducing Agents: Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) are powerful tools for introducing deuterium atoms during the reduction of carbonyl groups or other functional groups. nih.gov
H-D Exchange Reactions: In some cases, protons in a molecule can be exchanged for deuterium by treatment with a deuterium source like D₂O, often under acidic or basic conditions. arkat-usa.org However, this method lacks the regioselectivity required for the synthesis of Pravastatin-d9, where labeling is confined to a specific aliphatic side chain.
For Pravastatin-d9, the strategy of choice is the use of a deuterated building block, specifically a d9-2-methylbutanoyl precursor, which is then attached to the core structure of the molecule.
Synthetic Methodologies for Pravastatin-d9 (Sodium)
Pravastatin is a semi-synthetic product derived from the natural fungal metabolite, compactin. nih.gov The industrial production of pravastatin involves the stereospecific hydroxylation of compactin. nih.gov The synthesis of Pravastatin-d9 follows a similar path but introduces a crucial modification step.
The key to the synthesis is the preparation of the deuterated side chain, (S)-2-(D3)methyl(D6)butanoic acid, and its subsequent esterification onto the C8 hydroxyl group of the hexahydronaphthalene (B12109599) ring system. A plausible synthetic route can be outlined as follows:
Preparation of the Pravastatin Core: The synthesis begins with the microbial fermentation to produce compactin. nih.gov The compactin is then subjected to enzymatic hydroxylation, typically using Streptomyces carbophilus, to introduce the 6-hydroxy group, forming the core structure of pravastatin. nih.gov The native 2-methylbutanoyl side chain is then hydrolyzed under basic conditions to yield pravastatin lactone or the open-acid form with a free hydroxyl group at the C8 position.
Synthesis of the Deuterated Side Chain: The d9-labeled 2-methylbutanoic acid is synthesized separately. This involves using deuterated starting materials. For instance, the synthesis could start from deuterated precursors that are assembled to form the five-carbon chain.
Esterification (Coupling Reaction): The free C8 hydroxyl group of the pravastatin core is then esterified with an activated form of the deuterated side chain (e.g., an acid chloride or anhydride (B1165640) of d9-2-methylbutanoic acid). This step attaches the isotopically labeled side chain to the main molecule.
Purification and Salt Formation: The resulting Pravastatin-d9 is then purified, typically using chromatographic techniques like HPLC. researchgate.net Finally, the purified Pravastatin-d9 acid is converted to its sodium salt by reacting it with a sodium source, such as sodium hydroxide, to improve its stability and solubility.
| Step | Description | Key Reagents/Process | Reference |
|---|---|---|---|
| 1 | Generation of Pravastatin Core | Compactin fermentation, enzymatic hydroxylation, side-chain hydrolysis | nih.gov |
| 2 | Synthesis of d9-Side Chain | Multi-step synthesis using deuterated precursors | biomedres.us |
| 3 | Esterification | Pravastatin core, activated d9-2-methylbutanoic acid | naturalspublishing.com |
| 4 | Purification & Salt Formation | HPLC, Sodium Hydroxide | researchgate.net |
Analytical Control of Isotopic Purity and Enrichment
After synthesis, it is imperative to verify the chemical purity, the degree of deuterium incorporation (isotopic enrichment), and the location of the deuterium atoms. rsc.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to confirm the molecular weight of the final product and to determine the isotopic distribution. nih.gov By comparing the mass spectrum of Pravastatin-d9 with that of unlabeled pravastatin, analysts can confirm the mass shift corresponding to the nine deuterium atoms. The high resolution allows for the separation of isotopic peaks and the calculation of isotopic purity by measuring the relative abundance of ions corresponding to molecules with different numbers of deuterium atoms (e.g., d9, d8, d7, etc.). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the precise location of the isotopic labels.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Pravastatin-d9, the signals corresponding to the protons on the 2-methylbutanoyl side chain would be absent or significantly diminished. This absence provides direct evidence that deuteration has occurred at the intended positions.
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon signals for the deuterated methyl and methylene (B1212753) groups will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts, further confirming the sites of labeling.
The combination of these techniques provides a comprehensive analysis, ensuring that the synthesized Pravastatin-d9 (sodium) meets the required specifications for its use as an internal standard. rsc.org
| Analytical Technique | Purpose | Key Information Obtained | Reference |
|---|---|---|---|
| HR-MS | Confirm Molecular Weight & Isotopic Enrichment | Mass of parent ion, relative abundance of isotopologues (d0 to d9) | nih.govresearchgate.net |
| ¹H NMR | Confirm Location of Deuterium | Disappearance of specific proton signals from the side chain | rsc.org |
| ²H NMR | Directly Observe Deuterium | Presence of signals corresponding to deuterium nuclei | rsc.org |
| ¹³C NMR | Confirm Location & C-D Coupling | Splitting of carbon signals adjacent to deuterium | rsc.org |
Advanced Analytical Methodologies for Pravastatin D9 Sodium
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of pharmaceuticals, offering exceptional sensitivity and selectivity. In the context of Pravastatin-d9 (sodium), this technique is pivotal for accurate quantification in complex biological matrices.
Method Development and Validation for Quantification of Pravastatin (B1207561) and its Deuterated Analog
The development of a robust LC-MS/MS method for the quantification of pravastatin and its deuterated analog, Pravastatin-d9 (sodium), involves meticulous optimization of both chromatographic and mass spectrometric conditions. A sensitive, specific, and reproducible analytical method was developed to quantify pravastatin and its deuterated form, pravastatin-d5, in human serum. nih.gov The goal is to achieve a sensitive, specific, and reproducible assay capable of accurately measuring drug concentrations in biological samples.
Typically, a C18 column is employed for chromatographic separation, with a mobile phase often consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate (B1210297). scholarsresearchlibrary.com The use of Ultra-High Performance Liquid Chromatography (UHPLC) can significantly shorten analysis times.
For detection, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. scholarsresearchlibrary.com In this mode, specific precursor-to-product ion transitions are monitored for both the analyte (pravastatin) and its deuterated internal standard (Pravastatin-d9). For instance, a common transition for pravastatin is m/z 423.2 → 101.0. scholarsresearchlibrary.com
Method validation is performed in accordance with regulatory guidelines to ensure the reliability of the data. scholarsresearchlibrary.com Key validation parameters include selectivity, specificity, linearity, precision, accuracy, recovery, and stability. scholarsresearchlibrary.com Linearity is typically established over a concentration range relevant to expected in vivo levels, with correlation coefficients (r²) greater than 0.99 being desirable. scholarsresearchlibrary.com Precision and accuracy are assessed at multiple concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high concentrations. nih.gov
Table 1: Illustrative LC-MS/MS Method Parameters for Pravastatin Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18, e.g., 50 x 4.6 mm, 5µm |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (90:10, v/v) scholarsresearchlibrary.com |
| Flow Rate | 1.0 mL/min scholarsresearchlibrary.com |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) scholarsresearchlibrary.com |
| Monitored Transition (Pravastatin) | m/z 423.2 → 101.0 scholarsresearchlibrary.com |
| Monitored Transition (Internal Standard) | Specific to the deuterated analog |
Application of Pravastatin-d9 (Sodium) as an Internal Standard in Bioanalytical Assays
In quantitative bioanalysis, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process. biopharmaservices.com Pravastatin-d9 (sodium), as a stable isotope-labeled (SIL) internal standard, is the preferred choice for the quantification of pravastatin. biopharmaservices.com The rationale for using a SIL-IS is that it shares very similar physicochemical properties with the analyte, causing it to behave almost identically during sample extraction, chromatography, and ionization. biopharmaservices.com
The use of Pravastatin-d9 as an internal standard compensates for potential variations in sample preparation, injection volume, and matrix effects. By adding a known concentration of Pravastatin-d9 to all calibration standards, quality control samples, and unknown study samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization process significantly improves the accuracy and precision of the bioanalytical method.
The selection of an appropriate internal standard is a critical step in method development to ensure the robustness of the bioanalytical assay. The response of the internal standard should be consistent across the analytical run, and any significant variability may indicate issues with the assay's performance. biopharmaservices.com
High-Resolution Mass Spectrometry in Metabolite Characterization Studies
High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap instrument, is a powerful tool for the structural elucidation of metabolites and impurities. nih.gov In the context of pravastatin, HRMS can be employed to accurately determine the elemental composition of unknown compounds by providing high-resolution mass measurements. mdpi.com
While direct metabolite characterization studies of Pravastatin-d9 are not widely published, the principles of using HRMS for such purposes are well-established. When a deuterated drug is administered, its metabolites will also contain the deuterium (B1214612) label. HRMS can distinguish the mass difference between the deuterated and non-deuterated metabolites, aiding in their identification. The accurate mass measurement allows for the generation of a molecular formula, which, combined with fragmentation data, can lead to the structural identification of metabolites. mdpi.com
For instance, in a study on pravastatin impurities, HRMS was used to identify a dihydropravastatin impurity. nih.gov The accurate mass measurement of the sodium adduct of this impurity was found to be m/z 449.25097, corresponding to the molecular formula C₂₃H₃₈O₇Na, which was crucial for its identification. mdpi.com A similar approach could be applied to identify and characterize metabolites of Pravastatin-d9 in biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. nih.gov For deuterated compounds like Pravastatin-d9, deuterium NMR (²H NMR) offers a direct method for confirming the sites and extent of deuterium incorporation.
In conventional proton NMR (¹H NMR), the signals from protons are observed. For highly deuterated compounds, the residual proton signals can be very weak, making ¹H NMR less informative for confirming deuteration. In such cases, ²H NMR becomes the technique of choice as it directly detects the deuterium nuclei. This allows for the verification of the deuteration pattern and the determination of isotopic enrichment at specific positions within the molecule.
Furthermore, advanced NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to establish connectivity between different nuclei in the molecule, aiding in the complete structural assignment of deuterated compounds and any related impurities. nih.gov For example, a COSY experiment on a sample containing a pravastatin impurity helped to identify coupled protons, which was instrumental in elucidating the impurity's structure as 4a,5-dihydropravastatin. nih.gov
Table 2: Comparison of NMR Techniques for Deuterated Compound Analysis
| Technique | Application for Deuterated Compounds |
|---|---|
| ¹H NMR | Limited by weak signals from residual protons in highly deuterated compounds. |
| ²H NMR | Directly detects deuterium nuclei, confirming deuteration sites and enrichment. |
| COSY/TOCSY | Establishes proton-proton correlations, aiding in structural elucidation of the molecule and impurities. nih.gov |
Chromatographic Techniques for Separation and Impurity Profiling
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for the separation and impurity profiling of pharmaceuticals. ijprajournal.com These methods are crucial for ensuring the purity and quality of active pharmaceutical ingredients (APIs) and finished drug products. ijprajournal.com
For pravastatin and its deuterated analog, reversed-phase HPLC with a C18 column is a common method for separation. nih.gov The mobile phase composition is optimized to achieve good resolution between the main compound and any potential impurities. researchgate.net Detection is often performed using a UV detector at a wavelength where pravastatin has maximum absorbance, such as 238 nm. nih.gov
Impurity profiling involves the identification and quantification of any impurities present in the drug substance. nih.gov These impurities can arise from the manufacturing process or degradation. Dihydro analogues of statins are known byproducts of their fermentative production. nih.gov LC-MS is a particularly powerful tool for impurity profiling as it combines the separation capabilities of LC with the identification power of MS. ijprajournal.com In a study of commercial pravastatin formulations, LC-MS was used to detect the presence of dihydropravastatin. nih.gov The use of a deuterated internal standard like Pravastatin-d9 can aid in the accurate quantification of such impurities.
Pre Clinical Pharmacokinetic and Metabolic Research Utilizing Pravastatin D9 Sodium
In Vitro Metabolism Studies
The use of Pravastatin-d9 is central to understanding the metabolic processes of pravastatin (B1207561) at a subcellular level. These in vitro systems, often employing liver cells or microsomes, allow for controlled investigation of metabolic pathways and enzyme kinetics.
Pravastatin-d9 is utilized as an internal standard in highly sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods to study enzyme and transporter kinetics. nih.govhelsinki.fi Unlike many other statins, pravastatin's metabolism is not significantly mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comdroracle.ai Instead, its biotransformation is primarily governed by isomerization and, to a lesser extent, other pathways. droracle.aifda.gov
Studies in human hepatocyte models have been instrumental in quantifying the kinetics of pravastatin transport, a key determinant of its hepatoselectivity. nih.gov For instance, research using plateable human hepatocytes determined the active hepatic uptake kinetics for pravastatin, revealing a maximum transport rate (Jmax) of 134.4 pmol/min/million cells and a Michaelis constant (Km) of 76.77 µM. nih.gov This data is crucial for developing physiologically-based pharmacokinetic (PBPK) models that can predict the drug's behavior in vivo. nih.gov
The primary biotransformation pathways for pravastatin that have been elucidated include:
Isomerization to its 3α-hydroxy isomer (SQ 31,906) and 6-epi-pravastatin. fda.gov
Enzymatic ring hydroxylation. fda.gov
Oxidation of the ester side chain. psu.edu
β-oxidation of the carboxy side chain. psu.edu
The 3α-hydroxy isomeric metabolite is the major degradation product but possesses only about one-tenth to one-fortieth of the HMG-CoA reductase inhibitory activity of the parent compound. fda.gov
| System | Transporter | Parameter | Value | Source |
|---|---|---|---|---|
| Plateable Human Hepatocytes | OATP (overall) | Km | 76.77 µM | nih.gov |
| Plateable Human Hepatocytes | OATP (overall) | Jmax | 134.4 pmol/min/million cells | nih.gov |
| OATP1B1-expressing HEK293 cells | OATP1B1 | Km | 37 µM | helsinki.fi |
| OATP1B3-expressing HEK293 cells | OATP1B3 | Km | 28 µM | helsinki.fi |
The use of deuterated tracers like Pravastatin-d9 is a cornerstone of metabolite identification. medchemexpress.commedchemexpress.com In these studies, the stable isotope-labeled compound is administered, and subsequent biological samples (e.g., urine, plasma) are analyzed. psu.edumdpi.com Mass spectrometry can easily distinguish the deuterated metabolites from the endogenous background, allowing for their unambiguous identification. nih.gov
Through such methodologies, several key metabolites of pravastatin have been isolated and structurally identified from human urine. psu.edu The major metabolites are isomers of the parent compound, notably the 3α-hydroxy isomer and 6-epi-pravastatin. fda.govpsu.edu After an oral dose, the 3α-hydroxy isomer constituted about 10% of the urinary radioactivity. psu.edu In addition to these primary metabolites, further biotransformation products resulting from oxidation and conjugation have also been characterized. psu.edu
| Metabolite Name | Abbreviation / Code | Biotransformation Pathway | Source |
|---|---|---|---|
| 3α-hydroxy-iso-pravastatin | SQ 31,906 | Isomerization | droracle.aifda.gov |
| 6-epi-pravastatin | - | Isomerization | fda.govpsu.edu |
| Hydroxylated Pravastatin | SQ 31,945 | Enzymatic Ring Hydroxylation | droracle.ai |
In Vivo Pharmacokinetic Investigations in Animal Models
Animal models, primarily rats, are essential for understanding the complete pharmacokinetic profile of a drug within a whole organism. Pravastatin-d9 facilitates these studies by enabling precise measurement of the drug and its metabolites in various biological matrices. mdpi.comresearchgate.net
Pharmacokinetic studies in rats show that pravastatin is rapidly absorbed from the upper small intestine, likely via a proton-coupled carrier-mediated transport mechanism. nih.gov Following absorption, it undergoes significant first-pass extraction by the liver. nih.gov The oral bioavailability is relatively low due to this extensive first-pass effect and incomplete absorption. nih.govfda.gov
The elimination of pravastatin occurs through both renal and hepatic routes. nih.gov In humans, approximately 20% of an oral dose is excreted in the urine and 70% in the feces. fda.gov This dual elimination pathway is a key characteristic of the drug. nih.gov The total body clearance in rats has been shown to be dose-dependent, suggesting the saturation of certain elimination processes, such as biliary excretion. nih.gov
| Parameter | Value/Description | Species | Source |
|---|---|---|---|
| Oral Bioavailability | 17% | Human | fda.govfda.gov |
| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours | Human | drugbank.comfda.gov |
| Plasma Protein Binding | ~50% | Human | fda.govmedsafe.govt.nz |
| Excretion Route (Urine) | ~20% | Human | drugbank.comfda.gov |
| Excretion Route (Feces) | ~70% | Human | drugbank.comfda.gov |
| Hepatic Extraction Ratio | ~0.66 | Human | droracle.ai |
| Elimination | Saturable biliary excretion observed | Rat | nih.gov |
A defining feature of pravastatin is its remarkable tissue selectivity, particularly for the liver. nih.govnih.gov Studies in rats comparing pravastatin with more lipophilic statins like lovastatin (B1675250) and simvastatin (B1681759) have highlighted this difference. nih.gov While all three drugs showed higher concentrations in the liver compared to other organs, pravastatin's inhibitory effect on cholesterol synthesis was almost exclusively confined to the liver. nih.gov In contrast, lovastatin and simvastatin inhibited sterol synthesis in the liver, spleen, and testis. nih.gov
This hepatoselectivity is attributed to pravastatin's hydrophilic nature and its reliance on active transport mechanisms for cellular entry. nih.govnih.gov Microautoradiographic studies have visually demonstrated that pravastatin remains in the extracellular space in non-hepatic tissues like the spleen, whereas lipophilic statins readily enter the cells. nih.gov This carrier-mediated uptake into the liver is considered directly responsible for its tissue-selective pharmacological action. nih.gov
| Tissue | Relative Drug Concentration | Inhibition of Sterol Synthesis | Mechanism | Source |
|---|---|---|---|---|
| Liver | High | High | Active uptake via transporters allows cell entry | nih.gov |
| Spleen | Low | Minimal | Remains in extracellular space due to hydrophilicity | nih.gov |
| Testis | Low | Minimal | Does not readily permeate cell membranes | nih.gov |
Investigation of Drug Transport Mechanisms at the Cellular Level
The interaction of pravastatin with various drug transporters is a critical area of research, as these proteins dictate its absorption, distribution, and elimination. pharmgkb.orgcore.ac.uk Pravastatin-d9 is employed in transport assays to provide clean, quantifiable data on these interactions. helsinki.fi
Pravastatin is a known substrate for several uptake and efflux transporters. pharmgkb.org Its uptake from the blood into liver cells is predominantly mediated by organic anion-transporting polypeptides, specifically OATP1B1 and OATP1B3. helsinki.fipharmgkb.org Genetic variations in the gene encoding OATP1B1 (SLCO1B1) have been linked to significant changes in pravastatin plasma concentrations. pharmgkb.org OATP2B1 is also involved, particularly in intestinal absorption. pharmgkb.orgnih.gov
Role of Organic Anion Transporting Polypeptides (OATPs) in Hepatic and Cellular Uptake
The hepatic uptake of pravastatin is a critical determinant of its therapeutic efficacy and is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), a family of influx transporters expressed on the sinusoidal membrane of hepatocytes. In vitro studies using plateable human hepatocytes have been instrumental in characterizing the kinetics of this active transport process.
Research has shown that the active hepatic uptake of pravastatin can be quantified with a maximum rate (Jmax) of 134.4 pmol/min/million cells and a Michaelis-Menten constant (Km) of 76.77 µM. These parameters, generated using human hepatocytes in the presence of human plasma, have been successfully incorporated into physiologically-based pharmacokinetic (PBPK) models to predict the in vivo pharmacokinetic profile of pravastatin without the need for scaling factors.
Studies in mice have further underscored the importance of OATPs. In wild-type mice, the liver-to-plasma concentration ratio of pravastatin is significantly high, indicating efficient hepatic uptake. However, in Oatp1a/1b-null mice, there is a drastic reduction in this ratio, leading to a substantial increase in systemic plasma exposure (up to 30-fold). This demonstrates that Oatp1a/1b transporters are crucial for the hepatic uptake and clearance of pravastatin.
The specific OATP isoforms involved in pravastatin transport have also been investigated. OATP1B1 and OATP1B3 are key transporters for pravastatin in human hepatocytes. While OATP2B1 also transports pravastatin, its affinity is lower and it does not become saturated within the tested concentration ranges in some studies. The affinity (Km) of pravastatin for OATP1B1 and OATP1B3 has been reported to be 37 µM and 28 µM, respectively. The clinical relevance of these transporters is highlighted by the fact that genetic polymorphisms in the SLCO1B1 gene, which encodes OATP1B1, can significantly alter pravastatin pharmacokinetics.
The table below summarizes the key OATP transporters involved in pravastatin uptake and their kinetic parameters.
| Transporter | Role in Pravastatin Uptake | Kinetic Parameters (Km) |
| OATP1B1 | Major hepatic influx transporter | 37 µM |
| OATP1B3 | Significant hepatic influx transporter | 28 µM |
| OATP2B1 | Contributes to hepatic and potentially intestinal uptake | Lower affinity, not saturated in some studies. |
| Oatp1a/1b (mouse) | Critical for hepatic uptake and clearance | - |
Efflux Transporters and Their Interaction with Pravastatin
In addition to influx transporters, efflux transporters, which move compounds out of cells, also play a significant role in the disposition of pravastatin. These transporters are part of the ATP-Binding Cassette (ABC) superfamily and are located on the apical (canalicular) membrane of hepatocytes, as well as in other tissues like the intestine and placenta.
Key efflux transporters interacting with pravastatin include Multidrug Resistance-Associated Protein 2 (MRP2), P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP). MRP2, also known as cMOAT, is involved in the biliary excretion of pravastatin from the liver into the bile. Inhibition of these efflux transporters can lead to increased intracellular and plasma concentrations of pravastatin. For instance, cyclosporine, a potent inhibitor of OATP1B1, MRP2, and P-gp, can cause a 5- to 12-fold increase in pravastatin plasma levels.
Studies using inside-out membrane vesicles have demonstrated that BCRP and MRP1 are major placental efflux transporters for pravastatin. In these experimental systems, the uptake of [3H]-pravastatin into vesicles expressing BCRP and MRP1 was significantly higher in the presence of ATP. Other MRPs, including MRP3 and MRP4, also transport pravastatin, though to a lesser extent.
The table below details the interaction of pravastatin with various efflux transporters.
| Transporter | Function | Impact on Pravastatin Disposition |
| MRP2 (ABCC2) | Biliary and intestinal efflux | Contributes to the elimination of pravastatin from the liver and limits its absorption in the gut. |
| P-glycoprotein (P-gp/ABCB1) | Intestinal and biliary efflux | Limits oral absorption and contributes to biliary excretion. |
| BCRP (ABCG2) | Intestinal and placental efflux | Plays a role in limiting fetal exposure and affects oral bioavailability. |
| MRP1 (ABCC1) | Placental efflux | A major transporter limiting fetal exposure to pravastatin. |
| MRP3 (ABCC3) | Basolateral efflux from hepatocytes | Transports pravastatin to a smaller extent. |
| MRP4 (ABCC4) | Apical and basolateral efflux | Transports pravastatin. |
Cellular and Molecular Mechanistic Studies
The use of Pravastatin-d9 (sodium) in preclinical research extends to the investigation of its fundamental cellular and molecular mechanisms of action. These studies provide insights into how pravastatin enters cells, interacts with its therapeutic target, and affects various cellular processes.
Investigation of Cellular Uptake Mechanisms (e.g., Macropinocytosis)
While carrier-mediated transport via OATPs is the primary route for pravastatin entry into hepatocytes, recent research has explored other potential uptake mechanisms, particularly in the context of cancer cells. One such mechanism is macropinocytosis, a form of endocytosis involving the non-specific engulfment of extracellular fluid and solutes.
Studies using statin-dye conjugates, including a pravastatin-Cy5.5 conjugate, have shown that their uptake into KRAS mutant cancer cells is significantly mediated by macropinocytosis. The uptake of these conjugates was markedly reduced in the presence of EIPA (5-(N-ethyl-N-isopropyl) amiloride), a pharmacological inhibitor of macropinocytosis. This suggests that in certain cell types with specific genetic alterations, macropinocytosis can contribute to the cellular uptake of stat
Pravastatin D9 Sodium As a Quantitative Research Standard
Establishment and Certification of Reference Standards
The establishment and certification of reference standards are paramount for ensuring the accuracy, consistency, and comparability of analytical results in research and clinical laboratories. While specific certificates of analysis for every batch of Pravastatin-d9 (sodium) are provided by suppliers directly to the purchaser, the principles of their certification are rooted in international standards. lgcstandards.comclearsynth.com
Reference materials, including stable isotope-labeled internal standards like Pravastatin-d9 (sodium), are often produced and certified under stringent quality management systems such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.comreagecon.commetalor.comlgcstandards.com These standards outline the general requirements for the competence of reference material producers and testing and calibration laboratories. A Certified Reference Material (CRM) for a pharmaceutical compound like pravastatin (B1207561) sodium is qualified to ensure its suitability for use in pharma release testing, method development, and other calibration requirements. sigmaaldrich.com
A Certificate of Analysis for Pravastatin-d9 (sodium) typically includes crucial information such as:
Identity of the Compound: Confirmation of the chemical structure, including the position of the deuterium (B1214612) labels. lgcstandards.com
Purity: Often determined by High-Performance Liquid Chromatography (HPLC), with purities generally exceeding 95%. lgcstandards.com
Molecular Formula and Weight: For Pravastatin-d9 (sodium), the molecular formula is C₂₃H₂₆D₉NaO₇. lgcstandards.comjsmcentral.org
Storage Conditions: Recommended storage temperatures, typically -20°C, to ensure stability. lgcstandards.com
Lot-Specific Data: Each batch of the standard comes with its own certificate, ensuring traceability. lgcstandards.com
The use of such well-characterized and certified reference standards is a prerequisite for the validation of new analytical methods and for ensuring the reliability of data submitted to regulatory agencies.
Table 1: Typical Information on a Certificate of Analysis for Pravastatin-d9 (Sodium)
| Parameter | Typical Specification | Source |
| Analyte Name | Pravastatin-d9 Sodium (mixture of 2 diastereomers) | lgcstandards.com |
| Molecular Formula | C₂₃H₂₆D₉NaO₇ | lgcstandards.comjsmcentral.org |
| Purity (by HPLC) | >95% | lgcstandards.com |
| Storage Temperature | -20°C | lgcstandards.com |
| Unlabeled CAS Number | 81131-70-6 | lgcstandards.comjsmcentral.org |
Quality Control and Assay Validation in Research Laboratories
In research laboratories, particularly those conducting bioanalytical studies, Pravastatin-d9 (sodium) is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.net Its purpose is to correct for the variability in sample preparation and instrument response, thereby enhancing the precision and accuracy of the quantification of pravastatin.
The validation of an analytical method using Pravastatin-d9 (sodium) as an internal standard is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov Key validation parameters include:
Selectivity and Specificity: The method must be able to differentiate pravastatin from other endogenous compounds and metabolites in the biological matrix.
Linearity: The response of the instrument should be proportional to the concentration of the analyte over a specified range. For pravastatin, linear standard curves are often obtained in ranges such as 0.1 ng/mL to 100 ng/mL. nih.gov
Precision and Accuracy: These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. Intra-day and inter-day precision are typically required to be within 15% (20% at the LLOQ). nih.gov
Recovery: The efficiency of the extraction process for both pravastatin and its deuterated internal standard from the biological matrix is determined.
Stability: The stability of pravastatin in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term storage) is evaluated. nih.gov
A study on the quantitative determination of pravastatin and its metabolite, 3α-hydroxy pravastatin, in the plasma of pregnant patients provides a clear example of the rigorous validation required. The intra-day accuracy for pravastatin in plasma ranged from 97.2% to 104% with a precision of less than 10%, while the inter-day accuracy was between 98.8% and 106% with a precision of less than 7%. nih.gov
Table 2: Example of Intra-day and Inter-day Precision and Accuracy Data for Pravastatin Quantification in Plasma
| Analyte | Concentration Level | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Pravastatin | LLOQ | 97.2 - 104 | < 10 | 98.8 - 106 | < 7 |
| Low | 97.2 - 104 | < 10 | 98.8 - 106 | < 7 | |
| Medium | 97.2 - 104 | < 10 | 98.8 - 106 | < 7 | |
| High | 97.2 - 104 | < 10 | 98.8 - 106 | < 7 |
Data adapted from a study on the quantitative determination of pravastatin and its metabolite in pregnant patients. nih.gov
Implications for Comparative Pharmacokinetic Studies and Metabolomics Research
The use of Pravastatin-d9 (sodium) as an internal standard has significant implications for both comparative pharmacokinetic (PK) studies and the burgeoning field of metabolomics.
Comparative Pharmacokinetic Studies:
Comparative PK studies, including bioequivalence studies, are essential for the development of generic drug formulations. uab.catnih.govclinicaltrials.govnih.gov These studies aim to demonstrate that a new formulation of a drug has the same rate and extent of absorption as a reference formulation. The accurate measurement of the drug concentration in biological fluids, typically plasma, over time is critical.
The use of a stable isotope-labeled internal standard like Pravastatin-d9 (sodium) is the gold standard in these studies. It co-elutes with the unlabeled drug during chromatography but is distinguishable by its higher mass in the mass spectrometer. This allows for precise quantification, as any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus normalizing the results. This high level of accuracy is crucial for meeting the stringent regulatory requirements for bioequivalence.
Metabolomics Research:
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is increasingly being used to understand the complex effects of drugs and their inter-individual variability in response. mdpi.comresearchgate.net In the context of statin therapy, metabolomics can help to identify biomarkers that predict a patient's response to treatment or their risk of adverse effects.
Quantitative metabolomics relies heavily on the use of stable isotope-labeled internal standards to ensure the accuracy of metabolite measurements. researchgate.net While a study might investigate a broad spectrum of metabolites, the precise quantification of the parent drug, pravastatin, is also essential to correlate its concentration with the observed metabolic changes. Therefore, Pravastatin-d9 (sodium) serves as an indispensable tool in pharmacometabolomic studies of statin therapy, enabling researchers to build more accurate models of drug action and response. The insights gained from such studies can pave the way for a more personalized approach to medicine.
Emerging Research Applications and Future Directions
Advancements in Deuterated Statin Synthesis for Research Purposes
The synthesis of deuterated compounds, including statins like Pravastatin-d9, is a specialized field within medicinal chemistry aimed at creating stable isotope-labeled molecules for research. symeres.com These compounds are indispensable for a variety of studies, including drug metabolism and pharmacokinetics (DMPK). symeres.com The primary goal is to replace one or more hydrogen atoms with deuterium (B1214612) without altering the molecule's fundamental chemical structure or biological activity. scispace.com
Two main strategies are employed for the synthesis of stable isotope-labeled compounds:
Direct Isotope Exchange: This method involves swapping labile hydrogen atoms with deuterium. It is often achieved by using deuterated solvents, such as deuterated water (D₂O), or through hydrogenation with deuterium gas. chemicalsknowledgehub.com This approach is simpler but is often limited to specific, accessible protons on the molecule. chemicalsknowledgehub.com
Multi-step Synthesis with Labeled Precursors: A more common and precise approach involves incorporating deuterium by using commercially available starting materials or reagents that are already deuterated. symeres.comchemicalsknowledgehub.com This allows for the strategic placement of deuterium atoms at metabolically stable positions within the molecule's carbon backbone, which prevents the label from being lost during metabolic processes. chemicalsknowledgehub.com For complex molecules like Pravastatin-d9, a multi-step synthesis is necessary to achieve the specific labeling pattern. synzeal.com
Recent advancements focus on making these synthetic routes more efficient and cost-effective, often by designing strategies that introduce the isotopic label as late as possible in the synthetic sequence to minimize the cost associated with expensive labeled reagents. chemicalsknowledgehub.com
Integration of Isotopic Labeling in Systems Biology Approaches
Isotopic labeling is a cornerstone of systems biology, providing a powerful method to trace the fate of molecules within complex biological networks. creative-proteomics.com Deuterated compounds like Pravastatin-d9 are ideal stable isotope tracers for these applications because they are non-radioactive and can be used in a wide range of in vivo studies. simsonpharma.comnih.gov
The integration of deuterated tracers allows researchers to:
Trace Metabolic Pathways: By introducing a labeled compound into a biological system, scientists can track its absorption, distribution, metabolism, and excretion (ADME). chemicalsknowledgehub.comsimsonpharma.com This helps to elucidate the intricate pathways of drug metabolism and identify key metabolites.
Quantify Metabolic Flux: Stable isotopes are used to measure the rates of metabolic processes. For instance, studies on the effects of statins have used deuterated water (D₂O) to measure the absolute rates of cholesterol biosynthesis in different tissues. nih.govucl.ac.uk Such studies have surprisingly revealed that statin treatment can paradoxically lead to a robust increase in hepatic cholesterol synthesis, a finding made possible by stable isotope tracing. ucl.ac.ukresearchgate.net
Enhance Analytical Sensitivity: In techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of deuterium provides a clear signal that can be easily distinguished from the background, enhancing analytical precision. simsonpharma.com Pravastatin-d9 is used for this purpose as an internal standard for the accurate quantification of Pravastatin (B1207561) in biological matrices. synzeal.com
By using deuterated tracers, systems biology can build more accurate models of how drugs like statins affect entire physiological systems, moving beyond a single target to understand the broader metabolic response. creative-proteomics.com
Challenges and Opportunities in Deuterated Compound Research and Analysis
The use of deuterated compounds in research presents both distinct advantages and significant hurdles.
Challenges:
Synthesis Complexity and Cost: The synthesis of specifically labeled deuterated compounds can be complex, requiring sophisticated multi-step procedures. simsonpharma.com This, combined with the expense of deuterated starting materials, makes these compounds more costly than their non-labeled counterparts. simsonpharma.com
Isotopic Effects: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can sometimes slightly alter the chemical and physical properties of a molecule, potentially affecting reaction rates or metabolic pathways (known as the Deuterium Kinetic Isotope Effect, or DKIE). simsonpharma.com
Metabolic Switching: In some cases, deuterating a molecule at a primary site of metabolism can cause the body to metabolize the compound through an alternative, previously minor pathway. musechem.com This phenomenon, known as metabolic switching, must be carefully evaluated. musechem.com
Regulatory Scrutiny: For a deuterated drug to be developed for therapeutic use, regulatory agencies often require clear evidence of its advantages in efficacy or safety over the existing non-deuterated version. musechem.com
Opportunities:
Development of Novel Drugs: Beyond creating deuterated versions of existing drugs (a "deuterium switch"), there is a growing trend of incorporating deuterium de novo during the initial drug discovery process to optimize a molecule's properties from the start. nih.govuniupo.it
Valuable Research Tools: As stable isotope tracers, deuterated compounds are invaluable for ADME studies, metabolic pathway analysis, and as analytical internal standards, providing a non-radioactive method for highly sensitive and specific quantification. symeres.comsimsonpharma.com
Interactive Data Tables
Table 1: Properties of Pravastatin-d9 (sodium)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₃D₉H₂₆O₇·Na | cymitquimica.com |
| Molecular Weight | 455.56 | cymitquimica.com |
| Primary Application | Labeled analogue for research | cymitquimica.com |
Table 2: Key Concepts in Deuterated Compound Research
| Concept | Description | Relevance to Pravastatin-d9 | Source |
|---|---|---|---|
| Isotopic Labeling | Substituting atoms with their isotopes to track molecules in a biological or chemical system. | Pravastatin-d9 is a stable isotope-labeled compound used for tracking and quantification. | creative-proteomics.com |
| Deuterium Kinetic Isotope Effect (DKIE) | The change in reaction rate due to the substitution of hydrogen with deuterium, stemming from the stronger C-D bond. | This effect is the basis for developing deuterated drugs with improved metabolic stability. | |
| Metabolic Pathway Tracing | Using labeled compounds to follow their journey through metabolic processes in an organism. | Pravastatin-d9 can be used in studies examining the metabolism of statins. | simsonpharma.com |
| Systems Biology | An integrated approach to study complex biological systems by examining the interactions between various components. | Isotopic tracers like Pravastatin-d9 provide crucial data for building systems-level models of drug action. | creative-proteomics.com |
Q & A
Q. What validated analytical methods ensure the purity and stability of Pravastatin-d9 sodium in preclinical studies?
Pravastatin-d9 sodium purity can be assessed using reversed-phase HPLC coupled with UV detection, as outlined in pharmacopeial guidelines. The method involves comparing peak responses of the test sample against a reference standard, with impurity limits set at ≤0.1% for individual impurities and ≤0.6% for total impurities . Stability studies should include forced degradation under heat (80°C for 60 minutes) and acidic/basic conditions to identify degradation products . Deuterium incorporation should be verified via mass spectrometry to confirm isotopic integrity .
Q. How can researchers optimize dissolution testing for Pravastatin-d9 sodium formulations?
The USP recommends using a two-tiered dissolution procedure (Test 1 and Test 2) to account for formulation variability. Test conditions (e.g., pH, agitation rate) should mimic physiological environments. For deuterated analogs, ensure sink conditions are maintained to avoid solubility artifacts. Data should be analyzed using similarity factors (f2) to compare dissolution profiles against non-deuterated reference formulations .
Q. What are the critical parameters for designing in vitro metabolic stability assays for Pravastatin-d9 sodium?
Use hepatic microsomes or hepatocytes to assess metabolic stability. Monitor deuterium kinetic isotope effects (KIEs) by comparing half-life (t1/2) and intrinsic clearance (CLint) between Pravastatin-d9 and non-deuterated pravastatin. LC-MS/MS is essential for quantifying parent compounds and deuterium-retaining metabolites. Include controls for enzyme activity (e.g., CYP450 inhibitors) to validate assay specificity .
Advanced Research Questions
Q. How does deuterium labeling in Pravastatin-d9 sodium influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles in vivo?
Deuterium incorporation can alter hydrogen-bonding interactions and metabolic pathways. Design a crossover PK study in animal models, comparing AUC, Cmax, and t1/2 between deuterated and non-deuterated forms. Use compartmental modeling to assess tissue distribution differences. PD endpoints (e.g., HMG-CoA reductase inhibition) should correlate with plasma drug levels, with attention to delayed metabolite clearance due to deuterium effects .
Q. What strategies resolve discrepancies in preclinical efficacy data between Pravastatin-d9 sodium and its parent compound?
Conduct dose-ranging studies to identify non-linear pharmacokinetics caused by deuterium. Analyze metabolite profiles via high-resolution MS to detect deuterium loss or positional isomerism. If efficacy diverges, use isotopic tracing (e.g., 13C-labeled glucose) to assess off-target effects on lipid metabolism pathways. Cross-validate findings using siRNA knockdown of candidate enzymes .
Q. How should clinical trials incorporating Pravastatin-d9 sodium address regulatory and methodological challenges?
Follow ICH GCP guidelines for trial design, including double-blind randomization and placebo controls. Obtain a Clinical Trial Authorization (CTA) with documentation of deuterated compound stability and impurity profiles. Implement emergency unblinding protocols and monitor adverse events (AEs) related to isotopic toxicity. For endpoints, prioritize LDL-C reduction and cardiovascular events, with pre-specified subgroup analyses for metabolic subpopulations .
Q. What computational tools predict the impact of deuterium on Pravastatin-d9 sodium’s binding affinity to HMG-CoA reductase?
Use molecular dynamics (MD) simulations to model deuterium’s effects on binding pocket interactions. Compare free-energy landscapes (FELs) of deuterated vs. non-deuterated forms using umbrella sampling. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (Kon/Koff). Cross-reference with crystallographic data from Protein Data Bank (PDB) entries for HMG-CoA reductase .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing contradictory in vivo/in vitro data on Pravastatin-d9 sodium?
Apply mixed-effects models to account for inter-individual variability in PK/PD studies. For discordant results, use sensitivity analysis to identify confounders (e.g., diet, genetic polymorphisms). Meta-analysis of multiple preclinical datasets can clarify trends, with funnel plots to detect publication bias. Report results using CONSORT or ARRIVE guidelines for transparency .
Q. How can researchers ensure reproducibility in isotopic labeling studies involving Pravastatin-d9 sodium?
Document deuterium incorporation rates (≥98%) via NMR or IR spectroscopy. Batch-to-batch variability should be ≤2% as per USP standards. Publish raw chromatographic data and stability profiles in supplementary materials. Use standardized solvent systems (e.g., D2O for aqueous experiments) to minimize isotopic exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
